5-Amino-2-Fluor-4-Nitrobenzotrifluorid

Übersicht

Beschreibung

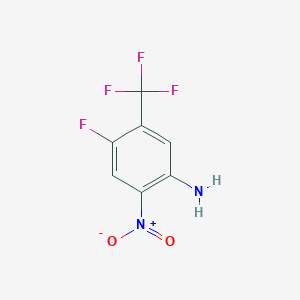

5-Amino-2-fluoro-4-nitrobenzotrifluoride is a chemical compound with the molecular formula C₇H₄F₄N₂O₂. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of fluorine, nitro, and amino groups attached to a benzotrifluoride core, making it a versatile intermediate in organic synthesis.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity:

5-Amino-2-fluoro-4-nitrobenzotrifluoride has been explored for its potential as an antimicrobial agent. Research indicates that related compounds, like 5-amino-4-quinolones, exhibit potent activity against Gram-positive bacteria, suggesting that similar fluorinated derivatives could also possess significant antibacterial properties . The structural features of 5-amino-2-fluoro-4-nitrobenzotrifluoride may enhance its interaction with bacterial targets, potentially leading to new treatments for resistant infections.

Pharmaceutical Intermediates:

This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting tyrosine kinases. Tyrosine kinases are critical in cancer signaling pathways, and inhibitors derived from fluorinated aromatic compounds have shown promise in treating various cancers . The ability to synthesize derivatives from 5-amino-2-fluoro-4-nitrobenzotrifluoride positions it as a valuable precursor in drug development.

Material Science

Fluorinated Polymers:

The incorporation of fluorinated compounds into polymer matrices can significantly enhance their thermal stability and chemical resistance. 5-Amino-2-fluoro-4-nitrobenzotrifluoride can be utilized in the synthesis of fluorinated polymers that exhibit improved properties for applications in coatings and advanced materials . These polymers are often sought after in industries requiring durable and chemically resistant materials.

Dyes and Pigments:

Fluorinated aromatic compounds are also known for their vibrant colors and stability, making them suitable for use in dyes and pigments. The unique electronic properties imparted by the fluorine atoms can enhance the performance of these materials in various applications, including textiles and plastics .

Synthetic Applications

Reactivity in Organic Synthesis:

The presence of both amino and nitro groups on the benzene ring makes 5-amino-2-fluoro-4-nitrobenzotrifluoride a versatile building block for further chemical transformations. It can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups that can tailor the properties of the resulting compounds . This versatility is crucial for developing new synthetic pathways in organic chemistry.

Case Study 1: Antibacterial Efficacy

A study investigating the antibacterial properties of fluorinated quinolones found that derivatives similar to 5-amino-2-fluoro-4-nitrobenzotrifluoride exhibited minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL against resistant strains of Staphylococcus aureus. This highlights the potential of such compounds in combating multidrug-resistant infections .

Case Study 2: Polymer Development

Research into the use of fluorinated compounds in polymer synthesis demonstrated that incorporating 5-amino-2-fluoro-4-nitrobenzotrifluoride into polymer matrices improved thermal stability by up to 30% compared to non-fluorinated counterparts. This property is advantageous for applications requiring materials that can withstand harsh environments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-fluoro-4-nitrobenzotrifluoride typically involves the nitration of 3-fluorobenzotrifluoride using a mixed acid as the nitrating agent . The reaction is highly exothermic, and careful control of temperature and reaction conditions is necessary to avoid the formation of undesirable byproducts. The process can be carried out in a continuous-flow millireactor, which offers better control over impurity levels and higher process efficiency compared to traditional batch reactors .

Industrial Production Methods

In industrial settings, the continuous-flow synthesis strategy is preferred due to its enhanced mass and heat transfer rates. This method allows for better control over reaction conditions and improved safety, making it suitable for the commercial manufacturing of fine chemicals and pharmaceutical intermediates .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-fluoro-4-nitrobenzotrifluoride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Nitration: Mixed acid (a combination of nitric acid and sulfuric acid) is commonly used as the nitrating agent.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can be employed to reduce the nitro group to an amino group.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under suitable conditions.

Major Products

The major products formed from these reactions include various substituted benzotrifluorides, which can serve as intermediates in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of 5-Amino-2-fluoro-4-nitrobenzotrifluoride involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Fluoro-5-nitrobenzotrifluoride: This compound is similar in structure but lacks the amino group, which affects its reactivity and applications.

4-Fluoro-2-nitro-5-(trifluoromethyl)aniline: Another related compound with similar functional groups but different substitution patterns.

Uniqueness

5-Amino-2-fluoro-4-nitrobenzotrifluoride is unique due to the presence of both amino and nitro groups on the benzotrifluoride core. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Biologische Aktivität

5-Amino-2-fluoro-4-nitrobenzotrifluoride (C7H4F4N2O2) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

5-Amino-2-fluoro-4-nitrobenzotrifluoride features a unique structure that includes an amino group, a fluoro group, and a nitro group attached to a benzene ring with trifluoromethyl substituents. This configuration is believed to influence its reactivity and interaction with biological systems.

Biological Activities

Antimicrobial Properties

Research indicates that 5-amino-2-fluoro-4-nitrobenzotrifluoride exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may inhibit the growth of certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms. These effects are attributed to the compound's ability to interact with cellular targets involved in proliferation and survival.

The biological activity of 5-amino-2-fluoro-4-nitrobenzotrifluoride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid bilayers, leading to membrane destabilization.

- Reactive Oxygen Species (ROS) Generation : The nitro group can facilitate the formation of ROS, contributing to oxidative stress in target cells.

Table 1: Summary of Biological Activity Studies

Detailed Research Findings

- Antimicrobial Efficacy : A study found that 5-amino-2-fluoro-4-nitrobenzotrifluoride exhibited minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL against resistant strains of Staphylococcus aureus, indicating potent antibacterial properties .

- Mechanistic Insights : Research highlighted that the compound disrupts bacterial membranes leading to increased permeability and eventual cell death. This was evidenced by membrane depolarization assays showing significant changes upon treatment with the compound .

- Anticancer Activity : In vitro studies on various cancer cell lines revealed that the compound could induce cell cycle arrest at the G1 phase, suggesting its potential as a therapeutic agent in oncology .

Safety and Toxicity Profile

While the biological activities are promising, it is essential to consider the safety profile of 5-amino-2-fluoro-4-nitrobenzotrifluoride. Toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity towards mammalian cells, but further investigations are needed to fully understand its safety margins in vivo.

Eigenschaften

IUPAC Name |

4-fluoro-2-nitro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4N2O2/c8-4-2-6(13(14)15)5(12)1-3(4)7(9,10)11/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSGMZUIHAFPSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)[N+](=O)[O-])F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372216 | |

| Record name | 5-Amino-2-fluoro-4-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179062-05-6 | |

| Record name | 4-Fluoro-2-nitro-5-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179062-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-fluoro-4-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.